3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol
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Overview
Description
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a hydroxyl group at the 1-position of a 2-methylpropan-1-ol chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents such as tetra-n-butylammonium fluoride (TBAF) under basic conditions . The subsequent steps involve the formation of the 2-methylpropan-1-ol chain through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biological molecules. The specific pathways and targets depend on the context of its application, such as drug development or material science.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(6-Bromopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(6-Iodopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol imparts unique properties such as increased stability, altered reactivity, and potential for specific interactions with biological targets. These properties make it distinct from its halogenated analogs and valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFELPDPUFLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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